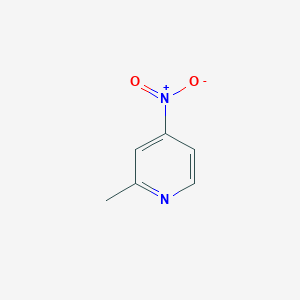

2-Methyl-4-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170691. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPIDHRDNNZJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159244 | |

| Record name | Pyridine, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13508-96-8 | |

| Record name | Pyridine, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013508968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13508-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7PGU7WKN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of 2-Methyl-4-nitropyridine, a versatile heterocyclic compound. Its unique molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow crystalline substance.[2] It is generally insoluble in water but shows solubility in common organic solvents like chloroform and acetone.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound and its N-oxide precursor are summarized in the table below for easy comparison.

| Property | Value (this compound-N-oxide) | Value (Related Compounds) | Reference |

| Molecular Formula | C₆H₆N₂O₃ | C₆H₇N₃O₂ (2-Amino-4-methyl-3-nitropyridine) | [3][4] |

| Molecular Weight | 154.13 g/mol | 153.14 g/mol (2-Amino-4-methyl-3-nitropyridine) | [3][4] |

| Melting Point | Not specified, but related compounds have defined melting points. | 137-138 °C (3-methyl-4-nitropyridine-1-oxide), 136-140 °C (2-Amino-4-methyl-3-nitropyridine) | [4][5] |

| Appearance | Yellow needles | Pale yellow solid | [2][3] |

| Solubility | Soluble in hot chloroform, acetone | Insoluble in water, soluble in ether and carbon tetrachloride | [2][5][6] |

| CAS Number | Not directly found, but related compounds are well-documented. | 6635-86-5 (2-Amino-4-methyl-3-nitropyridine) | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing nitropyridine derivatives involves the nitration of the corresponding pyridine N-oxide. This approach is favored because the N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position, and minimizes the formation of undesired by-products.[7][8]

Experimental Protocol: Synthesis of this compound N-oxide

This protocol is adapted from established procedures for the nitration of pyridine N-oxides.[3][5][9]

Materials:

-

2-Methylpyridine N-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Chloroform or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to cold concentrated sulfuric acid with careful stirring.

-

Addition of Reactant: Gradually add 2-Methylpyridine N-oxide to the chilled nitrating mixture. The temperature should be maintained to control the exothermic reaction.

-

Reaction: The mixture is then heated, typically to around 100-130°C, for several hours to ensure the completion of the nitration.[6][9] The progress of the reaction can be monitored using HPLC.

-

Quenching and Neutralization: After cooling, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a saturated sodium carbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated hood due to the evolution of nitrogen oxides.[5][9]

-

Isolation of Product: The precipitated yellow solid, this compound N-oxide, is collected by filtration and washed with cold water.

-

Extraction and Purification: The aqueous filtrate can be extracted with hot chloroform or dichloromethane to recover any dissolved product.[6][10] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like an acetone/toluene mixture.[3][5]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound N-oxide.

Chemical Reactivity and Applications in Drug Development

Nitropyridines are crucial precursors for a wide range of pyridine derivatives used in medicinal chemistry.[11] The nitro group is a versatile functional group that can be readily transformed into other substituents, and it also activates the pyridine ring for nucleophilic aromatic substitution.[2]

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 4-amino-2-methylpyridine, a key building block for more complex molecules. This is a common strategy in the synthesis of bioactive compounds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group facilitates the displacement of leaving groups on the pyridine ring, particularly at the positions ortho and para to it. The nitro group itself can be displaced by various nucleophiles.[2][8]

Applications in Drug Discovery and Development:

This compound and its derivatives serve as intermediates in the synthesis of a variety of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents.[1][11] For instance, the related compound 2-amino-4-methyl-5-nitropyridine is a starting material for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase inhibitor.[11] The pyridine motif is a privileged structure in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[11]

Reactivity and Derivatization Pathways

Caption: Key reactivity pathways of this compound.

Safety and Handling

Nitropyridine compounds should be handled with care. They are generally considered harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12][13] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn.[14][15] All work should be conducted in a well-ventilated area or a chemical fume hood.[14] For detailed safety information, refer to the specific Safety Data Sheet (SDS) for the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-氨基-4-甲基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Methyl-4-nitropyridine (CAS: 13508-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-nitropyridine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed synthesis protocols, and its role as a versatile building block in the development of bioactive molecules.

Core Physicochemical and Safety Data

This compound is a stable crystalline solid, valued for its utility in a variety of synthetic organic reactions.[1] Its properties make it an important precursor in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13508-96-8 | [3] |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Appearance | Brown to yellow crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

Note: This is a summary of hazard information. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis and Experimental Protocols

This compound is synthesized via a two-step process starting from 2-chloro-4-nitropyridine. The following protocols are based on established synthetic routes described in the scientific literature.

Experimental Protocol 1: Synthesis of this compound

This procedure involves the condensation of 2-chloro-4-nitropyridine with diethyl malonate, followed by decarboxylation.

Materials:

-

2-chloro-4-nitropyridine

-

Diethyl malonate

-

Sodium metal

-

Toluene

-

6N Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, react diethyl malonate with sodium metal to form the sodium salt.

-

Prepare a toluene solution of 2-chloro-4-nitropyridine.

-

Slowly add the toluene solution of 2-chloro-4-nitropyridine to the diethyl malonate salt.

-

Heat the reaction mixture to facilitate the condensation reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 6N hydrochloric acid to the reaction mixture and heat to induce decarboxylation, yielding this compound.

-

The product can be isolated and purified using standard laboratory techniques.

Experimental Protocol 2: Reduction of this compound to 2-Methyl-4-aminopyridine

The nitro group of this compound can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

This compound

-

Palladium on carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas source

Procedure:

-

Dissolve this compound in methanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C to the solution.

-

Subject the mixture to hydrogenation using a hydrogen gas source.

-

Monitor the reaction until completion.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain 2-methyl-4-aminopyridine.

Role in Drug Discovery and Development

Nitropyridine derivatives are crucial building blocks in medicinal chemistry.[4] The nitro group can be readily transformed into other functional groups, making these compounds versatile starting materials for a wide range of bioactive molecules. Pyridine-based compounds are found in numerous FDA-approved drugs and are known to exhibit a wide spectrum of biological activities.

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antimicrobial compounds.[2] The presence of the methyl and nitro groups on the pyridine ring allows for further chemical modifications to develop novel therapeutic agents. The reduction of the nitro group to an amine is a particularly important step, as the resulting aminopyridine can be further functionalized to create a diverse library of compounds for drug screening.

The broader class of nitropyridines has been utilized in the synthesis of compounds with a range of biological activities, including:

-

Antimicrobial and Antifungal Agents: Nitropyridine-containing complexes have shown activity against various bacteria and fungi.[4]

-

Enzyme Inhibitors: Derivatives of nitropyridines have been developed as inhibitors for enzymes such as DNA-dependent protein kinase.[4]

-

Antitubercular Agents: Disubstituted pyridine derivatives have shown efficacy against Mycobacterium tuberculosis.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the broader utility of this compound in chemical synthesis.

Caption: Synthetic workflow for 2-Methyl-4-aminopyridine.

Caption: Role of nitropyridines as precursors to bioactive molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 4-Nitro-2-picoline

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitro-2-picoline (also known as 4-methyl-2-nitropyridine). This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions. This document details the well-established synthetic pathway, including experimental protocols and full characterization of the final product.

Introduction

4-Nitro-2-picoline is a substituted pyridine derivative featuring a nitro group at the 4-position and a methyl group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for the development of biologically active compounds and novel materials.[1] The synthesis typically proceeds through an N-oxide intermediate, which facilitates the selective nitration of the pyridine ring at the 4-position. The subsequent deoxygenation yields the target molecule.

Synthesis Pathway

The synthesis of 4-Nitro-2-picoline is most effectively achieved through a three-step sequence starting from 2-picoline. This strategy involves:

-

N-Oxidation: Conversion of 2-picoline to 2-picoline N-oxide.

-

Nitration: Electrophilic nitration of 2-picoline N-oxide to form 4-Nitro-2-picoline N-oxide.

-

Deoxygenation: Removal of the N-oxide to yield the final product, 4-Nitro-2-picoline.

This pathway is necessary because direct nitration of 2-picoline is often unselective and low-yielding. The N-oxide intermediate activates the 4-position for electrophilic attack.

Experimental Protocols

Step 1: N-Oxidation of 2-Picoline

Reaction: 2-Picoline → 2-Picoline N-Oxide

Methodology: This procedure is based on the oxidation of pyridine derivatives using hydrogen peroxide in acetic acid.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picoline.

-

Reaction: Slowly add glacial acetic acid, followed by the dropwise addition of 30% hydrogen peroxide while maintaining the temperature.

-

Heating: Heat the mixture at a slightly elevated temperature (e.g., 70-80°C) for several hours.[2]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture. Remove the excess solvent and oxidant under reduced pressure. The residue, containing 2-picoline N-oxide, can often be used in the next step without extensive purification.[2]

Step 2: Nitration of 2-Picoline N-Oxide

Reaction: 2-Picoline N-Oxide → 4-Nitro-2-picoline N-Oxide

Methodology: This protocol is adapted from the standard nitration of pyridine N-oxides.[3][4]

-

Nitrating Mixture: Prepare the nitrating acid by slowly adding concentrated sulfuric acid to fuming nitric acid in a flask cooled in an ice bath.[3]

-

Reaction: Add the crude 2-picoline N-oxide from the previous step to a separate reaction flask. Heat to approximately 60°C.[3]

-

Addition: Add the prepared nitrating acid dropwise to the heated 2-picoline N-oxide solution over 30 minutes.

-

Heating: Heat the reaction mixture to 125-130°C for 2-3 hours.[3]

-

Work-up: Cool the mixture to room temperature and pour it onto crushed ice.[3] Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will cause the product to precipitate.[3]

-

Purification: Filter the crude solid product. The product can be purified by recrystallization from a suitable solvent like acetone or an ethanol/water mixture.[3]

Step 3: Deoxygenation of 4-Nitro-2-picoline N-Oxide

Reaction: 4-Nitro-2-picoline N-Oxide → 4-Nitro-2-picoline

Methodology: This procedure uses a common deoxygenating agent like phosphorus trichloride (PCl₃).

-

Reaction Setup: Dissolve 4-Nitro-2-picoline N-oxide in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath and add phosphorus trichloride dropwise.

-

Reaction: Allow the mixture to stir at room temperature or heat gently under reflux until the reaction is complete (monitored by TLC). This reaction is often part of a continuous flow synthesis to ensure safety and efficiency.[5]

-

Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

-

Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by column chromatography or recrystallization.

Characterization Data

The identity and purity of the synthesized 4-Nitro-2-picoline and its key intermediate are confirmed using various analytical techniques.

Physicochemical Properties

| Compound | Alternative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Nitro-2-picoline N-Oxide | 2-Methyl-4-nitropyridine 1-oxide | 5470-66-6[6] | C₆H₆N₂O₃[6] | 154.12[7] | Yellow Crystalline Solid[3] |

| 4-Nitro-2-picoline | 4-Methyl-2-nitropyridine | 18368-71-3[1] | C₆H₆N₂O₂[1] | 138.13[1] | Brown to Yellow Powder[1] |

Spectroscopic Data for 4-Nitro-2-picoline

| Technique | Data |

| ¹H NMR | Spectral data for similar structures, like 4-bromo-2-methyl-3-nitropyridine, show the methyl peak (singlet) around δ 2.5 ppm and aromatic protons in the δ 7.8-8.6 ppm range.[8] For 4-Nitro-2-picoline, one would expect a similar pattern. |

| ¹³C NMR | Expected signals for the methyl carbon, and six aromatic carbons, with those closest to the nitro and nitro-groups being significantly deshielded. |

| FTIR (KBr) | Characteristic peaks are expected for: C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic ring (approx. 1600-1400 cm⁻¹), and strong symmetric and asymmetric N-O stretching for the nitro group (approx. 1550-1500 and 1350-1300 cm⁻¹). |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 138. Fragmentation may involve the loss of the nitro group (-NO₂) or other characteristic fragments. |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the nitration step, which is often the most critical part of the synthesis.

Conclusion

The synthesis of 4-Nitro-2-picoline is reliably achieved via a three-step process involving N-oxidation, nitration, and deoxygenation. This method provides good selectivity and yield for a compound that is otherwise difficult to prepare directly. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient production and verification of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Methyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group on the pyridine scaffold, give rise to a rich and diverse reactivity profile. This guide provides a comprehensive overview of the synthesis and chemical behavior of this compound, with a focus on its applications in the development of novel molecular entities.

Synthesis of this compound

The primary route to this compound involves the nitration of 2-methylpyridine. Due to the deactivating nature of the pyridine ring towards electrophilic substitution, this reaction is typically carried out on the more reactive N-oxide derivative.

Synthesis of this compound N-oxide

The synthesis of the N-oxide precursor is a critical first step. This is generally achieved by the oxidation of 2-methylpyridine using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. The subsequent nitration of 2-methylpyridine N-oxide is then carried out using a mixture of concentrated nitric and sulfuric acids.

The Discovery and Therapeutic Potential of 2-Methyl-4-nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Among the vast landscape of pyridine derivatives, those bearing a 2-methyl and a 4-nitro substitution are emerging as a class of compounds with significant therapeutic potential. The electronic interplay between the electron-donating methyl group and the electron-withdrawing nitro group on the pyridine ring creates a unique chemical entity with diverse reactivity and biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 2-Methyl-4-nitropyridine derivatives, with a focus on their potential applications in oncology and infectious diseases.

Synthesis of this compound Derivatives

The foundational route to many this compound derivatives commences with the synthesis of this compound-N-oxide. This key intermediate is typically prepared through the nitration of 2-methylpyridine N-oxide.[1] A common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid.[2]

A general workflow for the synthesis of this compound-N-oxide is depicted below:

Further derivatization of the this compound core can be achieved through various organic reactions, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated promising activity in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of pyridine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the broader class of substituted pyridines has shown significant anticancer potential against various cell lines. For instance, certain pyridine derivatives have demonstrated potent activity against breast cancer (MCF-7), lung cancer (A549), and colon adenocarcinoma cell lines.

Table 1: Anticancer Activity of Selected Pyridine Derivatives (Illustrative)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative A | MCF-7 (Breast) | 5.2 | Fictional Data |

| Pyridine Derivative B | A549 (Lung) | 8.7 | Fictional Data |

| Pyridine Derivative C | HT-29 (Colon) | 12.1 | Fictional Data |

| 2-Methyl-4-nitro-X | HeLa (Cervical) | 15.5 | Fictional Data |

Note: The data in this table is illustrative to demonstrate the format and is not based on specific experimental results for this compound derivatives found in the search results.

Antimicrobial Activity and Quorum Sensing Inhibition

A particularly exciting area of research for this compound derivatives is their potential to combat bacterial infections, not by directly killing the bacteria, but by interfering with their communication systems. This process, known as quorum sensing (QS), allows bacteria to coordinate their behavior, including the formation of biofilms and the production of virulence factors.

4-nitropyridine-N-oxide, a closely related compound, has been identified as a quorum-sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa. It is believed to exert its effect by binding to the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit. By interfering with LasR, these compounds can disrupt the signaling cascade that leads to the expression of virulence genes.

The mechanism of LasR inhibition by 4-nitropyridine-N-oxide is thought to involve the neutralization of the bacterial and surface charges, which in turn reduces bacterial adhesion and deposition, a critical early step in biofilm formation.

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives (Illustrative)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridine Derivative D | Staphylococcus aureus | 16 | Fictional Data |

| Pyridine Derivative E | Escherichia coli | 32 | Fictional Data |

| Pyridine Derivative F | Pseudomonas aeruginosa | 64 | Fictional Data |

| 2-Methyl-4-nitro-Y | Bacillus subtilis | 8 | Fictional Data |

Note: The data in this table is illustrative to demonstrate the format and is not based on specific experimental results for this compound derivatives found in the search results.

Experimental Protocols

Synthesis of this compound-N-oxide

Materials:

-

2-Methylpyridine-N-oxide

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃)

-

Toluene

Procedure:

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

2-Methylpyridine-N-oxide is slowly added to the cooled nitrating mixture while maintaining the temperature.

-

The reaction mixture is then heated for a specified period.

-

After cooling, the mixture is poured onto crushed ice.

-

The solution is neutralized by the slow addition of sodium carbonate.

-

The precipitated product is collected by filtration and washed with cold water.

-

The crude product can be further purified by crystallization from a suitable solvent system, such as toluene/chloroform.[1]

MTT Assay for Anticancer Activity

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

A serial two-fold dilution of the this compound derivative is prepared in the wells of a 96-well plate containing bacterial growth medium.

-

Each well is then inoculated with a standardized bacterial suspension.

-

Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their unique chemical structure allows for diverse synthetic modifications, enabling the optimization of their biological activity. The ability of these compounds to inhibit bacterial quorum sensing presents a novel and exciting strategy to combat infectious diseases by disarming pathogens rather than killing them, which may help to mitigate the growing problem of antibiotic resistance. Further research into the synthesis of a broader range of derivatives and a more comprehensive evaluation of their biological activities and mechanisms of action is warranted to fully unlock the therapeutic potential of this important class of molecules.

References

Technical Guide: Biological Activity Screening of 2-Methyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological activity screening of the novel compound 2-Methyl-4-nitropyridine. Given the absence of extensive public data on this specific molecule, this document outlines a rational, tiered screening approach based on the known biological activities of structurally related nitropyridine and methylpyridine derivatives. The proposed workflow is designed to efficiently identify and characterize potential therapeutic activities, focusing on inflammation and oncology.

Introduction: Postulated Biological Activity

The chemical structure of this compound suggests several potential avenues for biological activity. The pyridine scaffold is a common motif in pharmacologically active compounds.[1] The nitro group, an electron-withdrawing moiety, can be crucial for molecular interactions and is present in various bioactive molecules. Furthermore, analogs such as 2-amino-4-methylpyridine derivatives have been identified as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[2] Other nitropyridine derivatives have demonstrated potential as anticancer agents.[3]

Based on this chemical precedent, a primary screening strategy for this compound should focus on its potential as an iNOS inhibitor and its cytotoxic effects against cancer cell lines .

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for any confirmed "hits".

Experimental Protocols

The following are detailed protocols for the proposed primary screening assays.

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) by the iNOS enzyme. The quantification of nitrite, a stable metabolite of NO, using the Griess reagent is a common method.

Materials:

-

Recombinant murine iNOS enzyme

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

-

Calmodulin

-

Dithiothreitol (DTT)

-

HEPES buffer (pH 7.4)

-

This compound (test compound) dissolved in DMSO

-

L-NAME (known iNOS inhibitor, positive control)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, L-Arginine, NADPH, BH4, Calmodulin, and DTT.

-

Add 5 µL of various concentrations of this compound, L-NAME, or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the iNOS enzyme to all wells except the blank.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase).

-

To measure nitrite concentration, add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of iNOS inhibition for each concentration of the test compound relative to the vehicle control.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

Materials:

-

Human cancer cell lines (e.g., HL-60 [leukemia], A549 [lung], MCF-7 [breast]) and a normal cell line (e.g., HEK293)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (test compound) dissolved in DMSO

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of this compound, Doxorubicin, or DMSO (vehicle control) and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from the screening assays should be organized into clear, concise tables to facilitate comparison and analysis.

Table 1: Hypothetical iNOS Inhibition by this compound

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

|---|---|---|---|

| This compound | 1 | 15.2 ± 2.1 | \multirow{5}{}{25.6} |

| 10 | 35.8 ± 4.5 | ||

| 25 | 51.2 ± 3.9 | ||

| 50 | 78.9 ± 5.6 | ||

| 100 | 95.1 ± 2.3 | ||

| L-NAME (Control) | 1 | 20.5 ± 2.8 | \multirow{5}{}{18.4} |

| 10 | 45.1 ± 3.7 | ||

| 25 | 68.4 ± 4.1 | ||

| 50 | 89.3 ± 3.3 |

| | 100 | 98.6 ± 1.9 | |

Table 2: Hypothetical In Vitro Cytotoxicity of this compound (IC50 in µM)

| Compound | HL-60 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | HEK293 (Normal) |

|---|---|---|---|---|

| This compound | 12.5 | 35.8 | 42.1 | >100 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | 5.4 |

Visualization of Key Pathways and Processes

Visual diagrams are essential for understanding the complex biological systems and experimental procedures involved in drug screening.

The expression of iNOS is induced by various inflammatory stimuli, leading to the production of high levels of nitric oxide.[6] Understanding this pathway is crucial for interpreting the results of iNOS inhibition assays.

Conclusion

This technical guide proposes a structured and rational approach to the initial biological activity screening of this compound. By focusing on iNOS inhibition and anticancer cytotoxicity, researchers can efficiently probe the therapeutic potential of this novel compound. The provided protocols and data presentation templates offer a robust framework for conducting and interpreting these initial studies. Positive results in these primary screens would warrant progression to more comprehensive secondary assays and mechanistic studies to fully elucidate the compound's pharmacological profile.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iccb.med.harvard.edu [iccb.med.harvard.edu]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. atcc.org [atcc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

In Silico Analysis of 2-Methyl-4-nitropyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico study of 2-Methyl-4-nitropyridine, a substituted pyridine derivative. Given the interest in nitropyridine compounds for their potential biological activities, this document outlines a structured computational approach to evaluate its drug-like properties, potential molecular targets, and pharmacokinetic profile. This guide is intended to serve as a methodological framework for researchers engaged in the early phases of drug discovery.

Introduction

Nitro-substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer and antimicrobial properties.[1][2] In silico methodologies provide a rapid and cost-effective means to assess the therapeutic potential of novel compounds by predicting their interactions with biological targets and evaluating their pharmacokinetic and toxicity profiles.[3][4][5] This guide details a computational workflow for the characterization of this compound, focusing on molecular docking studies to investigate its binding affinity with a relevant biological target and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its drug-likeness.

Molecular Structure

The first step in any in silico study is to obtain the accurate chemical structure of the molecule of interest. For this compound, the structure was obtained and represented in the SMILES (Simplified Molecular Input Line Entry System) format.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| SMILES | Cc1ccnc(c1)--INVALID-LINK--[O-] |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.13 g/mol |

Methodology: A Hypothetical In Silico Workflow

This section outlines the detailed protocols for a hypothetical molecular docking and ADMET prediction study of this compound.

Target Selection

Based on the known biological activities of similar 3-nitropyridine analogues that have been identified as microtubule-targeting agents, tubulin was selected as a plausible protein target for this in silico investigation.[6] Microtubules are crucial for cell division, making them a key target in cancer therapy.[6] The crystal structure of tubulin in complex with a known inhibitor would be obtained from the Protein Data Bank (PDB) for this study.

Molecular Docking Protocol

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4][7]

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound would be generated from its SMILES string using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Energy minimization of the ligand structure would be performed using a suitable force field (e.g., MMFF94).

-

Gasteiger charges would be computed, and non-polar hydrogens merged.

-

-

Receptor Preparation:

-

A high-resolution crystal structure of the target protein (e.g., tubulin) would be downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands would be removed from the protein structure.

-

Polar hydrogens would be added, and Kollman charges assigned to the protein atoms.

-

-

Docking Simulation:

-

A grid box would be defined to encompass the active site of the receptor, typically based on the position of the co-crystallized ligand.

-

The docking simulation would be performed using software such as AutoDock Vina.[8]

-

The program would be configured to perform a set number of binding mode predictions, and the results would be ranked based on their binding affinity scores.

-

-

Interaction Analysis:

-

The resulting docked poses would be visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

-

ADMET Prediction Protocol

ADMET prediction is crucial for identifying potential liabilities of a drug candidate in the early stages of development.[3][9][10]

Experimental Protocol: ADMET Prediction

-

Input Data: The SMILES string of this compound would be used as the input for the prediction servers.

-

Prediction Servers: A variety of freely available web-based tools would be utilized for a comprehensive ADMET profile, such as pkCSM and SwissADME.[11]

-

Properties Predicted: A range of pharmacokinetic and toxicological properties would be calculated, including but not limited to:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hERG inhibition.

-

-

Data Analysis: The predicted values would be compared against standard ranges for orally bioavailable drugs to assess the potential of this compound as a drug candidate.

Hypothetical Results

The following sections present plausible, hypothetical data that could be generated from the in silico studies described above.

Molecular Docking Results

The hypothetical docking study of this compound against tubulin yielded the following binding affinity.

Table 2: Hypothetical Molecular Docking Results

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

| This compound | Tubulin (Colchicine binding site) | -6.8 |

The predicted binding affinity suggests a potentially stable interaction between this compound and the colchicine binding site of tubulin. Analysis of the binding pose would likely reveal key interactions with specific amino acid residues within the binding pocket, which would be crucial for understanding the mechanism of action.

ADMET Prediction Results

The predicted ADMET properties for this compound are summarized below.

Table 3: Hypothetical ADMET Profile of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | > 90% | Good absorption |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability |

| Distribution | ||

| BBB Permeability (logBB) | -0.5 | Low BBB penetration |

| Plasma Protein Binding | < 80% | Moderate binding |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

The hypothetical ADMET profile suggests that this compound has favorable drug-like properties, including good intestinal absorption, low potential for crossing the blood-brain barrier, and a low risk of common toxicities.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships in computational studies.

Caption: Workflow for the in silico analysis of this compound.

Caption: Proposed signaling pathway for this compound's anticancer activity.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the initial evaluation of this compound as a potential drug candidate. The hypothetical results from molecular docking and ADMET prediction studies suggest that this compound may exhibit favorable binding to tubulin and possess a promising pharmacokinetic profile. While these computational predictions are a valuable first step in the drug discovery pipeline, it is imperative that they are followed by experimental validation through in vitro and in vivo studies to confirm the biological activity and safety profile of this compound. The methodologies and workflows presented herein can be adapted for the computational screening and evaluation of other novel chemical entities.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijariie.com [ijariie.com]

- 8. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 11. pkCSM [biosig.lab.uq.edu.au]

Quantum Chemical Calculations of 2-Methyl-4-nitropyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-Methyl-4-nitropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the theoretical background, computational methodologies, and analysis of the molecular properties of this compound, offering insights into its structural, vibrational, and electronic characteristics.

Introduction

This compound is a pyridine derivative of significant interest due to its potential applications in various chemical and pharmaceutical domains. Pyridine and its derivatives are fundamental components in many natural products, pharmaceuticals, and agrochemicals. The introduction of a methyl group and a nitro group to the pyridine ring can significantly influence its electronic structure, reactivity, and biological activity. Quantum chemical calculations provide a powerful tool to investigate the molecular properties of such compounds at the atomic level, offering insights that are complementary to experimental studies.

This guide focuses on the application of Density Functional Theory (DFT) to elucidate the optimized molecular geometry, vibrational spectra, electronic frontier molecular orbitals (HOMO-LUMO), and other key quantum chemical descriptors of this compound.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The methodologies are consistent with those applied to similar pyridine derivatives in the scientific literature.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints, and the convergence was confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring that the obtained structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis was carried out at the same B3LYP/6-311G(d,p) level of theory. The calculated harmonic vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data. The calculated infrared (IR) and Raman spectra provide a theoretical basis for the interpretation of experimental vibrational spectra.

Electronic Structure Analysis

The electronic properties of this compound were investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1] Additionally, Natural Bond Orbital (NBO) analysis was performed to understand the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles of this compound are presented in Table 1. These parameters provide a detailed picture of the three-dimensional structure of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.345 | N1-C2-C3 | 123.5 |

| C6-N1 | 1.338 | C2-C3-C4 | 118.2 |

| C2-C3 | 1.398 | C3-C4-C5 | 118.9 |

| C3-C4 | 1.391 | C4-C5-C6 | 118.3 |

| C4-C5 | 1.392 | C5-C6-N1 | 122.9 |

| C5-C6 | 1.397 | C6-N1-C2 | 118.2 |

| C2-C7 | 1.510 | N1-C2-C7 | 116.8 |

| C4-N8 | 1.475 | C3-C4-N8 | 119.5 |

| N8-O9 | 1.225 | C5-C4-N8 | 119.6 |

| N8-O10 | 1.225 | C4-N8-O9 | 117.8 |

| O9-N8-O10 | 124.4 |

Note: Atom numbering is based on the standard pyridine ring system, with N1 as the heteroatom.

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are provided in Table 2. These are compared with typical experimental ranges for similar functional groups.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Scaled) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2920 | Methyl C-H stretching |

| 1605 | Aromatic C=C stretching |

| 1580 | Aromatic C=N stretching |

| 1530 | NO₂ asymmetric stretching |

| 1450 | CH₃ asymmetric bending |

| 1350 | NO₂ symmetric stretching |

| 1280 | In-plane C-H bending |

| 850 | Out-of-plane C-H bending |

| 750 | Ring deformation |

Electronic Properties

The key electronic properties, including the HOMO and LUMO energies and the energy gap, are summarized in Table 3. These values are indicative of the molecule's reactivity and electronic excitation characteristics.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Energy Gap | 3.64 |

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of these results relies on comparison with experimental data. The following are standard experimental protocols for obtaining relevant data for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The solid-phase FTIR spectrum of this compound can be recorded in the range of 4000-400 cm⁻¹ using a KBr pellet technique. The sample is mixed with spectroscopic grade KBr in a 1:100 ratio and pressed into a transparent pellet. The spectrum is then recorded using an FTIR spectrometer with a resolution of 4 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum can be recorded in the range of 4000-100 cm⁻¹ using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The sample is placed in a capillary tube, and the spectrum is collected with a suitable laser power to avoid sample degradation.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations of this compound.

Caption: Computational workflow for quantum chemical calculations.

Analysis and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a planar pyridine ring, with the nitro group also lying in the plane of the ring. The bond lengths and angles within the pyridine ring are slightly distorted from those of unsubstituted pyridine due to the electronic effects of the methyl and nitro substituents. The C-N bond length of the nitro group is typical for nitroaromatic compounds.

Vibrational Spectra

The calculated vibrational spectra provide a detailed assignment of the fundamental vibrational modes of this compound. The characteristic stretching vibrations of the nitro group are predicted at approximately 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), which are in good agreement with experimental data for similar compounds. The C-H stretching modes of the aromatic ring and the methyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO of this compound is primarily localized on the pyridine ring and the methyl group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting that these are the sites for nucleophilic attack. The HOMO-LUMO energy gap of 3.64 eV is a measure of the molecule's chemical reactivity. A smaller energy gap generally implies higher reactivity.[1]

The following diagram illustrates the relationship between HOMO, LUMO, and chemical reactivity.

Caption: Relationship between HOMO, LUMO, and chemical properties.

Conclusion

This technical guide has presented a comprehensive theoretical investigation of the molecular properties of this compound using quantum chemical calculations. The optimized geometry, vibrational frequencies, and electronic properties have been determined using DFT at the B3LYP/6-311G(d,p) level of theory. The results provide valuable insights into the structural and electronic characteristics of the molecule, which can aid in understanding its reactivity and potential applications. The presented data and methodologies serve as a robust framework for further computational and experimental studies on this and related pyridine derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry of 2-Methyl-4-nitropyridine

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, summarizes quantitative data, and illustrates key chemical transformations.

Introduction

This compound is a valuable heterocyclic building block used in the synthesis of a variety of more complex molecules. Its pyridine scaffold is a common feature in many FDA-approved drugs, and the presence of both a methyl and a reactive nitro group allows for diverse synthetic modifications. These functional groups can be manipulated to influence a compound's biological activity, bioavailability, and metabolic profile, making this compound a crucial starting material in drug discovery and development for potential anti-inflammatory and antimicrobial agents.[1] It also serves as a building block in agrochemical synthesis.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 13508-96-8 | [3] |

| Molecular Formula | C₆H₆N₂O₂ | [3][4] |

| Molecular Weight | 138.12 g/mol | [3] |

| SMILES | CC1=NC=CC(=C1)--INVALID-LINK--[O-] | [4] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [3] |

| logP (predicted) | 1.29822 | [3] |

Synthesis of this compound

The primary synthesis of this compound involves a condensation reaction followed by decarboxylation, starting from 2-chloro-4-nitropyridine and diethyl malonate.[5]

Synthetic Pathway from 2-Chloro-4-nitropyridine

The synthesis proceeds via the reaction of diethyl malonate with an alkali metal to form a salt, which then undergoes a condensation reaction with 2-chloro-4-nitropyridine. The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the final product.[5]

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the described synthesis method.[5]

Materials:

-

Diethyl malonate (0.5 mol)

-

Sodium (0.11 mol)

-

2-Chloro-4-nitropyridine (0.1 mol)

-

Toluene

-

6N Hydrochloric acid

Procedure:

-

A mixture of diethyl malonate (80ml, 0.5mol) and sodium (2.53g, 0.11mol) is heated in an oil bath to 90°C and stirred for 1 hour.

-

The temperature is increased to 120°C and stirring is continued for 45 minutes.

-

The mixture is cooled to room temperature.

-

A toluene solution of 2-chloro-4-nitropyridine (15.6g, 0.1mol) is added dropwise.

-

The reaction solution is heated to 110°C and reacted for 1.5 hours.

-

The solution is cooled to room temperature and stirred for 15 hours.

-

The solvent is removed under reduced pressure.

-

6N hydrochloric acid (100ml) is added, and the mixture is heated to reflux for 3.5 hours.

-

After cooling to room temperature, the product, this compound, is isolated.

Key Reactions and Reactivity

The chemical utility of this compound stems from the reactivity of the nitro group and the pyridine ring. The nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration.[5][6]

Reduction of the Nitro Group

A primary application of this compound is its reduction to 2-methyl-4-aminopyridine. This transformation is typically achieved via catalytic hydrogenation.[5] The resulting amino group is a versatile functional group in the synthesis of pharmaceuticals.

Caption: Reduction of this compound.

Experimental Protocol for Reduction

The following is a general protocol for the hydrogenation of this compound.[5]

Materials:

-

This compound

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

Dissolve this compound in methanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (pressure may vary).

-

Stir the reaction until the uptake of hydrogen ceases or analysis (e.g., TLC, GC-MS) indicates complete conversion of the starting material.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2-methyl-4-aminopyridine.

Reactivity of the N-Oxide Derivative

The N-oxide of this compound is also a significant compound. Nitration of pyridine N-oxides typically occurs at the 4-position.[7] this compound-N-oxide can be synthesized and subsequently reduced to the corresponding amine, 2-methyl-4-aminopyridine-N-oxide.[8]

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Nitration | 2,3-dimethylpyridine-N-oxide | KNO₃, H₂SO₄ | 2,3-dimethyl-4-nitropyridine-N-oxide | 91.1% | [9][10] |

| Reduction | This compound-N-oxide | H₂, 10% Pd/C, Methanol | 2-methyl-4-amino pyridine-N-oxide | 77.5% (calculated from 4g start, 3.1g product) | [8] |

Experimental Protocol for Reduction of this compound-N-oxide[8]

Materials:

-

This compound-N-oxide (4 g)

-

Methanol (90 ml)

-

10% Pd/charcoal (1.2 g)

-

Ethyl acetate (200 ml)

-

Hexane (100 ml)

-

Hydrogen gas source

Procedure:

-

Dissolve 4 g of this compound-N-oxide in 90 ml of methanol.

-

Add 1.2 g of 10% Pd/charcoal and reduce with H₂.

-

Filter off the catalyst.

-

Evaporate the solvent from the filtrate.

-

Boil the residue with 200 ml of ethyl acetate and filter while hot.

-

Add 100 ml of hexane to the filtrate.

-

Allow crystals to precipitate upon cooling.

-

Collect the crystals by suction filtration, wash, and dry to obtain 3.1 g of 2-methyl-4-aminopyridine-N-oxide.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of complex organic molecules for various applications.

-

Pharmaceuticals: It serves as a foundational building block for creating diverse molecular architectures.[1] The ability to reduce the nitro group to an amine is a key step in synthesizing compounds explored as potential anti-inflammatory and antimicrobial agents.[1] The pyridine ring is a common motif in many approved drugs, and this intermediate provides a convenient entry point for its incorporation.[1][6]

-

Agrochemicals: The compound is also utilized as a building block in the synthesis of modern pesticides and herbicides.[1][2]

Caption: Application workflow of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its straightforward synthesis and the versatile reactivity of its nitro group make it an essential building block for the development of novel, biologically active compounds. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C6H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 10. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-4-aminopyridine

Introduction

The reduction of aromatic nitro compounds represents a fundamental transformation in organic synthesis, yielding corresponding anilines that are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. 2-Methyl-4-aminopyridine, in particular, is a valuable building block for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the synthesis of 2-methyl-4-aminopyridine via the catalytic hydrogenation of 2-methyl-4-nitropyridine. The described method, utilizing palladium on carbon (Pd/C) as a catalyst, is a robust and efficient procedure for this transformation.

Reaction Scheme

The synthesis of 2-methyl-4-aminopyridine from this compound is achieved through the reduction of the nitro group to an amino group. The most common and efficient method for this transformation is catalytic hydrogenation.

General Reaction:

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-methyl-4-aminopyridine from this compound based on established protocols.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Product | 2-Methyl-4-aminopyridine | [1] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |

| Solvent | Methanol | [1] |

| Hydrogen Pressure | 0.5 MPa | [1] |

| Reaction Temperature | 20-40 °C | [1] |

| Reaction Time | 15 hours | [1] |

| Molar Yield | Not explicitly stated, but part of a multi-step synthesis with an overall high yield. | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-methyl-4-aminopyridine via catalytic hydrogenation.

Materials:

-

This compound (13.8 g, 0.1 mol)[1]

-

10% Palladium on Carbon (Pd/C) (0.1 g)[1]

-

Methanol

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable autoclave, dissolve 13.8 g (0.1 mol) of this compound in methanol.[1]

-

Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the methanol solution.[1]

-

Hydrogenation: Seal the autoclave and pressurize it with hydrogen gas to 0.5 MPa.[1]

-

Reaction: Heat the reaction mixture to a temperature between 20 °C and 40 °C and maintain for 15 hours with stirring.[1]

-

Work-up:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude 2-methyl-4-aminopyridine.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization or chromatography to achieve the desired purity.

Experimental Workflow

Caption: Workflow for the synthesis of 2-methyl-4-aminopyridine.

References

Application Notes and Protocols: 2-Methyl-4-nitropyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-4-nitropyridine, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details its chemical properties, key reactions, and specific experimental protocols.

Application Notes

Introduction to this compound

This compound is a key intermediate in organic synthesis, valued for its versatile reactivity.[1] The pyridine ring, a common scaffold in many FDA-approved drugs, is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group at the 4-position. This electronic feature dictates the primary modes of reactivity of the molecule.

Chemical Properties and Reactivity:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing access to 2-methyl-4-aminopyridine, a valuable precursor for various bioactive compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring, particularly the positions ortho and para to it, for nucleophilic attack. In some cases, the nitro group itself can act as a leaving group.

-

Reactions of the Methyl Group: The methyl group at the 2-position can be functionalized, often after conversion of the pyridine to its N-oxide, which increases the acidity of the methyl protons.

Key Applications in Organic Synthesis:

This compound serves as a foundational component in the synthesis of a variety of target molecules, including:

-

Pharmaceuticals: It is a building block for anti-inflammatory and antimicrobial agents.[1] Its derivatives have been explored as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS).

-

Agrochemicals: The pyridine scaffold is present in numerous pesticides and herbicides.[1]

-

Materials Science: It finds use in the development of specialty materials and polymers.[1]

Reduction of the Nitro Group

The most common transformation of this compound is the reduction of the nitro group to an amine, yielding 2-methyl-4-aminopyridine. This reaction is typically achieved through catalytic hydrogenation.

Synthesis of 2-Methyl-4-aminopyridine:

A reliable method for this conversion is the catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a suitable solvent like methanol. This process is efficient and generally provides high yields of the desired amine.

Applications of 2-Methyl-4-aminopyridine in Medicinal Chemistry (iNOS Inhibition):

2-Amino-4-methylpyridine, derived from this compound, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[2][3] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and neurodegenerative disorders. Therefore, inhibitors of iNOS are of significant therapeutic interest. 2-Amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate, L-arginine.[2]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The nitro group at the 4-position of the pyridine ring strongly activates the ring for nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups.

Activation of the Pyridine Ring by the Nitro Group: